4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1465571-87-2
VCID: VC4259418
InChI: InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2
SMILES: C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl
Molecular Formula: C6H3Cl2F3N2
Molecular Weight: 231

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

CAS No.: 1465571-87-2

Cat. No.: VC4259418

Molecular Formula: C6H3Cl2F3N2

Molecular Weight: 231

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine - 1465571-87-2

Specification

CAS No. 1465571-87-2
Molecular Formula C6H3Cl2F3N2
Molecular Weight 231
IUPAC Name 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
Standard InChI InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2
Standard InChI Key CQADUTZVZPSGIY-UHFFFAOYSA-N
SMILES C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The core pyrimidine ring in 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is substituted with chlorine atoms at positions 4 and 6, while a 2,2,2-trifluoroethyl group (−CF2CF3) occupies position 2. This trifluoroethyl substituent introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interaction with biological targets. Comparatively, 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) features a smaller −CF3 group, yet its molecular weight (216.98 g/mol) and chlorine positioning provide a useful benchmark .

Table 1: Comparative Properties of Halogenated Pyrimidines

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
4,6-Dichloro-2-(trifluoromethyl)pyrimidine705-24-8C5HCl2F3N2216.98−CF3 at C2
4,6-Dichloro-2-(methylthio)pyrimidine6299-25-8C5H4Cl2N2S195.07−SCH3 at C2
4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine617716-34-4C8H8Cl2N2203.07Cyclopropyl group at C2

Physicochemical Characteristics

While experimental data for the trifluoroethyl variant is absent, its analogs exhibit distinct solubility and stability profiles. For example, 4,6-dichloro-2-(methylthio)pyrimidine has a solubility of 0.0981 mg/mL in aqueous solutions and a log P value of 2.37, indicating moderate lipophilicity . The trifluoroethyl group’s stronger electron-withdrawing effects would likely reduce solubility in polar solvents compared to methylthio or cyclopropyl analogs.

Synthetic Methodologies

Chlorination Strategies

The synthesis of 4,6-dichloropyrimidines typically involves treating dihydroxy precursors with chlorinating agents. For instance, 4,6-dihydroxy-2-trifluoromethylpyrimidine reacts with phosphorus oxychloride (POCl3) and triethylamine to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a 78.8% yield . Adapting this method, the trifluoroethyl variant could be synthesized by substituting the trifluoromethyl precursor with a 2,2,2-trifluoroethyl-containing intermediate.

Key Reaction Conditions:

  • Chlorinating Agent: POCl3 (14.0 molar equivalents)

  • Base: Triethylamine (2.0 molar equivalents)

  • Temperature: 40–100°C (exothermic reaction)

  • Workup: Ice-water quenching followed by methylene chloride extraction .

Reactivity and Derivative Formation

Nucleophilic Displacement

The chlorine atoms at C4 and C6 are highly susceptible to nucleophilic substitution. In 4,6-dichloro-2-(trifluoromethyl)pyrimidine, ammonia treatment yields 4-amino-6-chloro derivatives, a reaction applicable to the trifluoroethyl analog for generating aminopyrimidines .

Example Reaction:

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine+NH34-Amino-6-chloro-2-(2,2,2-trifluoroethyl)pyrimidine+HCl\text{4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine} + \text{NH}_3 \rightarrow \text{4-Amino-6-chloro-2-(2,2,2-trifluoroethyl)pyrimidine} + \text{HCl}

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